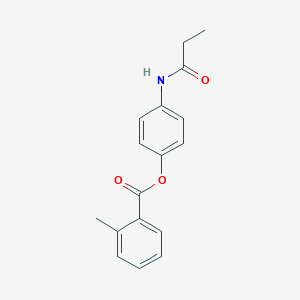
4-(Propanoylamino)phenyl 2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Propanoylamino)phenyl 2-methylbenzoate, also known as PAPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is an amide derivative of 2-methylbenzoic acid and is synthesized using specific methods.
Mécanisme D'action
The mechanism of action of 4-(Propanoylamino)phenyl 2-methylbenzoate is not fully understood. However, it is known that 4-(Propanoylamino)phenyl 2-methylbenzoate inhibits the activity of certain enzymes and receptors by binding to them. This binding results in the inhibition of the enzyme or receptor, leading to the desired physiological effect.
Biochemical and Physiological Effects:
4-(Propanoylamino)phenyl 2-methylbenzoate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 4-(Propanoylamino)phenyl 2-methylbenzoate inhibits the activity of various enzymes and receptors, including COX-2, MMP-2, and MMP-9. Additionally, 4-(Propanoylamino)phenyl 2-methylbenzoate has been shown to exhibit anti-inflammatory and anti-cancer properties. In vivo studies have demonstrated that 4-(Propanoylamino)phenyl 2-methylbenzoate reduces inflammation and tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 4-(Propanoylamino)phenyl 2-methylbenzoate is its ease of synthesis. 4-(Propanoylamino)phenyl 2-methylbenzoate can be synthesized using standard laboratory equipment and techniques, making it readily available for research purposes. Additionally, 4-(Propanoylamino)phenyl 2-methylbenzoate exhibits excellent inhibitory activity against various enzymes and receptors, making it a valuable tool for studying their functions. However, one of the limitations of 4-(Propanoylamino)phenyl 2-methylbenzoate is its low solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 4-(Propanoylamino)phenyl 2-methylbenzoate. One of the primary directions is the development of 4-(Propanoylamino)phenyl 2-methylbenzoate-based drugs. 4-(Propanoylamino)phenyl 2-methylbenzoate has shown promising results in preclinical studies and could potentially be developed into a new class of drugs. Additionally, further studies are needed to fully understand the mechanism of action of 4-(Propanoylamino)phenyl 2-methylbenzoate and its effects on various enzymes and receptors. Finally, the synthesis of 4-(Propanoylamino)phenyl 2-methylbenzoate analogs could lead to the development of compounds with improved properties and efficacy.
Conclusion:
In conclusion, 4-(Propanoylamino)phenyl 2-methylbenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 4-(Propanoylamino)phenyl 2-methylbenzoate is synthesized using specific methods and exhibits excellent inhibitory activity against various enzymes and receptors. 4-(Propanoylamino)phenyl 2-methylbenzoate has been extensively studied for its potential applications in drug development, anti-inflammatory, and anti-cancer properties. While 4-(Propanoylamino)phenyl 2-methylbenzoate has several advantages for lab experiments, its low solubility in aqueous solutions can limit its use in certain experiments. Finally, there are several future directions for the research on 4-(Propanoylamino)phenyl 2-methylbenzoate, including the development of 4-(Propanoylamino)phenyl 2-methylbenzoate-based drugs and the synthesis of 4-(Propanoylamino)phenyl 2-methylbenzoate analogs.
Méthodes De Synthèse
The synthesis of 4-(Propanoylamino)phenyl 2-methylbenzoate involves the reaction of 4-aminophenyl 2-methylbenzoate with propanoyl chloride. This reaction results in the formation of 4-(Propanoylamino)phenyl 2-methylbenzoate, which is obtained as a white solid. The purity of the compound can be improved by recrystallization using a suitable solvent. The synthesis of 4-(Propanoylamino)phenyl 2-methylbenzoate is a straightforward process and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
4-(Propanoylamino)phenyl 2-methylbenzoate has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of 4-(Propanoylamino)phenyl 2-methylbenzoate is in the development of new drugs. 4-(Propanoylamino)phenyl 2-methylbenzoate has been shown to exhibit excellent inhibitory activity against various enzymes and receptors, making it a promising candidate for drug development. Additionally, 4-(Propanoylamino)phenyl 2-methylbenzoate has been shown to possess anti-inflammatory and anti-cancer properties, which further increases its potential as a drug candidate.
Propriétés
Nom du produit |
4-(Propanoylamino)phenyl 2-methylbenzoate |
|---|---|
Formule moléculaire |
C17H17NO3 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
[4-(propanoylamino)phenyl] 2-methylbenzoate |
InChI |
InChI=1S/C17H17NO3/c1-3-16(19)18-13-8-10-14(11-9-13)21-17(20)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H,18,19) |
Clé InChI |
CXUZPZFLMXRQAC-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C |
SMILES canonique |
CCC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267126.png)
![4-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267130.png)
![3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B267131.png)
![2-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267134.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide](/img/structure/B267135.png)
![2-[(4-Fluorobenzoyl)amino]ethyl 4-fluorobenzoate](/img/structure/B267137.png)
![Methyl 2-{[4-(2-methoxyethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B267142.png)
![Ethyl 2-{[4-(2-methoxyethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B267143.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B267144.png)
![N-acetyl-N'-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}thiourea](/img/structure/B267145.png)
methanone](/img/structure/B267146.png)
![N-[3-(benzyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B267148.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide](/img/structure/B267149.png)
![N-[2-(2-phenoxyethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B267150.png)